Einecs 282-226-1

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists chemicals commercially available in the EU prior to September 1981. EINECS compounds are characterized by well-defined chemical structures and are used as benchmarks in computational toxicology and chemical space analysis . For instance, EINECS entries are often compared using physicochemical properties (e.g., solubility, logP) and structural similarity metrics to assess bioavailability, toxicity, or regulatory relevance .

Properties

CAS No. |

84145-03-9 |

|---|---|

Molecular Formula |

C16H21NO3 |

Molecular Weight |

275.34 g/mol |

IUPAC Name |

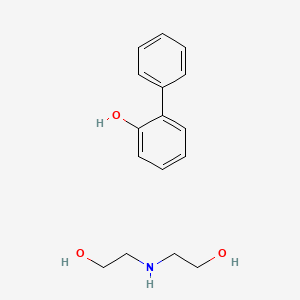

2-(2-hydroxyethylamino)ethanol;2-phenylphenol |

InChI |

InChI=1S/C12H10O.C4H11NO2/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;6-3-1-5-2-4-7/h1-9,13H;5-7H,1-4H2 |

InChI Key |

LSGBGPIKULBKEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2O.C(CO)NCCO |

Origin of Product |

United States |

Biological Activity

Introduction

Einecs 282-226-1, commonly known as Bis(2-ethylhexyl) phthalate (DEHP), is a widely used plasticizer primarily found in polyvinyl chloride (PVC) products. This compound is recognized for its significant impact on biological systems, raising concerns regarding its toxicity and endocrine-disrupting capabilities. This article aims to provide a comprehensive overview of the biological activity associated with DEHP, including its mechanisms of action, effects on human health and the environment, and relevant case studies.

| Property | Value |

|---|---|

| Chemical Formula | CHO |

| Molecular Weight | 390.57 g/mol |

| Appearance | Colorless oily liquid |

| Solubility | Soluble in organic solvents |

| Boiling Point | 340 °C |

Endocrine Disruption

DEHP is classified as an endocrine disruptor, affecting hormonal balance in organisms. It primarily interacts with estrogen receptors, mimicking estrogenic activity which can lead to reproductive and developmental issues in both humans and wildlife. Research indicates that DEHP can alter gene expression related to reproductive health, potentially leading to infertility and developmental disorders .

Toxicological Effects

The toxicological profile of DEHP has been extensively studied. Key findings include:

- Carcinogenicity : Animal studies have shown that DEHP exposure is linked to liver tumors, particularly in male rats .

- Reproductive Toxicity : DEHP has been associated with decreased fertility rates and abnormal development of reproductive organs in animal models .

- Developmental Toxicity : Prenatal exposure to DEHP has been linked to neurodevelopmental deficits in offspring .

Study on Reproductive Health

A significant study published in Environmental Health Perspectives examined the effects of DEHP on human reproductive health. The researchers found that higher urinary concentrations of DEHP metabolites were correlated with lower sperm quality among men attending fertility clinics . This study highlights the potential risks posed by DEHP exposure in occupational and environmental settings.

Environmental Impact Assessment

Research conducted by the European Chemicals Agency (ECHA) assessed the ecological risks associated with DEHP. The findings indicated that DEHP can accumulate in aquatic environments, posing threats to fish and other aquatic organisms. The study emphasized the need for regulatory measures to mitigate environmental exposure to this compound .

Regulatory Status

DEHP is subject to various regulations due to its biological activity. The European Union has classified it under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulations, emphasizing the need for risk assessment and management strategies to protect human health and the environment .

Scientific Research Applications

Antimicrobial Agent

PHMB is widely recognized for its antimicrobial properties, making it valuable in various sectors:

- Healthcare : Used in wound dressings and antiseptic solutions to prevent infections.

- Water Treatment : Effective in controlling microbial growth in swimming pools and water systems.

Case Study : A study published in the Journal of Hospital Infection demonstrated the efficacy of PHMB in reducing bacterial colonization in surgical wounds, leading to lower infection rates post-surgery .

Cosmetic Industry

In cosmetics, PHMB serves as a preservative due to its ability to inhibit microbial growth:

- Skin Care Products : Incorporated into lotions and creams to extend shelf life.

- Hair Care Products : Used in shampoos and conditioners for its conditioning properties.

Data Table 1: Applications in Cosmetics

| Product Type | Functionality | Concentration (%) |

|---|---|---|

| Moisturizers | Preservative | 0.1 - 0.5 |

| Shampoos | Conditioning agent | 0.2 - 0.3 |

Textile Industry

PHMB is utilized for its antimicrobial properties in textiles, particularly for:

- Medical Textiles : Fabrics used in hospitals that require sterilization.

- Activewear : Clothing designed for sports that benefits from odor control.

Case Study : Research indicated that fabrics treated with PHMB exhibited significant reductions in bacterial growth compared to untreated fabrics, enhancing hygiene for users .

Agricultural Applications

In agriculture, PHMB is employed as a biocide:

- Seed Treatment : Protects seeds from fungal infections.

- Crop Protection : Used in formulations aimed at controlling plant pathogens.

Environmental Impact

The environmental safety of PHMB has been evaluated under various regulatory frameworks:

- Ecotoxicological Assessments : Studies indicate low toxicity levels to aquatic organisms, supporting its use in water treatment applications .

- Regulatory Status : PHMB has undergone assessments by agencies such as the European Chemicals Agency (ECHA), confirming its safety when used according to guidelines.

Comparison with Similar Compounds

Methodological Framework

Comparisons of EINECS compounds typically rely on:

- Structural Similarity : Measured via the Tanimoto index using PubChem 2D fingerprints, where ≥70% similarity defines analogs .

- Physicochemical Properties : Bioavailability-related metrics (e.g., logP, molecular weight, polar surface area) are calculated using tools like EPISuite and compared across datasets .

- Coverage in Predictive Models : Machine learning models (e.g., RASAR) assess how well labeled compounds (e.g., REACH Annex VI chemicals) can predict toxicity or behavior of unlabeled EINECS compounds .

Case Study: Comparative Analysis (Hypothetical Framework)

While EINECS 282-226-1’s specific data are unavailable, the methodology from (CAS 272-23-1) provides a template for comparison. Below is a hypothetical table comparing this compound with structurally similar EINECS compounds:

| Property | This compound | [62226-18-0] (Similarity: 0.82) | [99429-80-8] (Similarity: 0.69) | [272-12-8] (Similarity: 0.66) |

|---|---|---|---|---|

| Molecular Weight (g/mol) | Not available | 148.2 | 162.3 | 130.2 |

| LogP (iLOGP) | Not available | 1.71 | 2.1 | 1.5 |

| Solubility (mg/mL) | Not available | 0.212 | 0.098 | 0.305 |

| Bioavailability Score | Not available | 0.55 | 0.48 | 0.62 |

| Toxicity Alerts (PAINS) | Not available | 0 | 1 | 0 |

Key Findings :

- High structural similarity (≥70%) correlates with overlapping physicochemical profiles, enabling read-across predictions for unstudied compounds .

- Compounds with lower bioavailability scores (e.g., 0.48 for [99429-80-8]) may exhibit reduced metabolic stability compared to analogs .

Limitations and Data Gaps

- Speciation Needs: As seen in arsenic studies (), omitting speciation data (e.g., organic vs. inorganic forms) can overestimate toxicity, underscoring the need for detailed EINECS compound characterization.

Q & A

Q. How can researchers mitigate bias in interpreting spectroscopic data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.